1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O. This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety.
Preparation Methods
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylated Phenyl Ring:
Chloropropanone Formation: The chloropropanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the difluoromethylated phenyl ring reacts with a chloropropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluoromethyl and chloropropanone moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and covalent modifications . Further studies are needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, which may result in different chemical reactivity and biological activity.
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: This compound has a different position of the chloropropanone moiety, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C11H9ClF4O |
---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[3,4-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2 |
InChI Key |
MYITUPKPMZCITN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)C(F)F)C(F)F |
Origin of Product |
United States |
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